3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism pyrimido[5,4-b]indole SAR innate immune modulation

3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 859663-36-8) is a pyrimido[5,4-b]indole derivative with a molecular weight of 349.4 g/mol and a calculated XLogP3 of 3.2. This scaffold class has been validated in primary literature as selective Toll-like receptor 4 (TLR4) ligands, where substitution at the N-3, N-5, and C-8 positions governs NFκB activation and differential cytokine induction (IL-6 vs IP-10).

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 859663-36-8
Cat. No. B2835040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS859663-36-8
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC
InChIInChI=1S/C20H19N3O3/c1-25-16-8-7-13(11-17(16)26-2)9-10-23-12-21-18-14-5-3-4-6-15(14)22-19(18)20(23)24/h3-8,11-12,22H,9-10H2,1-2H3
InChIKeySDUVIRBYUNAUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 859663-36-8): Pyrimidoindole Scaffold Procurement Overview


3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 859663-36-8) is a pyrimido[5,4-b]indole derivative with a molecular weight of 349.4 g/mol and a calculated XLogP3 of 3.2 [1]. This scaffold class has been validated in primary literature as selective Toll-like receptor 4 (TLR4) ligands, where substitution at the N-3, N-5, and C-8 positions governs NFκB activation and differential cytokine induction (IL-6 vs IP-10) [2]. The target compound bears a 3,4-dimethoxyphenethyl group at the N-3 position, a substitution pattern that is structurally distinct from the N-3-phenyl analogs that dominate published SAR studies, making it a strategically differentiated intermediate for focused derivative libraries.

Why 3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Cannot Be Replaced by Generic Pyrimidoindole Analogs


Substitution at the N-3 position of the pyrimido[5,4-b]indole scaffold is a critical determinant of TLR4 agonist potency and cytokine skewing. The foundational SAR study demonstrated a strict requirement for a hydrophobic group at N-3, with phenyl being preferred, and that substitutions on the N-3 phenyl ring beyond fluorine atoms resulted in loss of activity [1]. Consequently, the 3,4-dimethoxyphenethyl substituent—featuring an ethyl linker and two electron-donating methoxy groups—occupies a distinct chemical space that is not interchangeable with N-3-phenyl or N-3-benzyl analogs. Simply procuring any in-class pyrimidoindole without verifying the N-3 substituent identity risks acquiring a compound with entirely different TLR4 engagement, cytokine profile, or synthetic derivatization potential. The quantitative evidence below establishes the specific structural and physicochemical differentiation points that govern selection.

3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Quantitative Differentiation Evidence for Procurement Decisions


N-3 Substituent Topological and Electronic Differentiation vs. Canonical TLR4 Agonist Lead (Compound 1)

The target compound bears a 3,4-dimethoxyphenethyl group at N-3, whereas the validated TLR4 agonist lead 'Compound 1' from the 2013 J. Med. Chem. screen carries an N-3-phenyl group [1]. Published SAR explicitly states that 'a hydrophobic group at N-3, preferably a phenyl group, was also required for activity' and that 'substitutions on the N-3 phenyl, other than fluorine atoms, resulted in loss of activity' [1]. The target compound's ethyl linker introduces an additional rotatable bond (5 total vs. 3–4 for N-3-phenyl analogs) and two methoxy groups that increase hydrogen bond acceptor count to 4, substantially altering the electrostatic and steric profile at the TLR4/MD-2 binding interface. This structural divergence defines the compound as a distinct chemical entity for exploring N-3 substituent tolerance beyond the narrow phenyl SAR window.

TLR4 agonism pyrimido[5,4-b]indole SAR innate immune modulation

Physicochemical Property Comparison with 8-Methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

The commercially available comparator 8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 400821-49-0) has a molecular formula of C22H21N3O2 (MW 359.4) and is reported as a selective TLR4 agonist . The target compound (C20H19N3O3, MW 349.4) replaces the 8-methyl group with a hydrogen and adds two methoxy substituents to the phenethyl ring, yielding a lower molecular weight but higher hydrogen bond acceptor count (4 vs. 2) [1]. The computed XLogP3 of 3.2 [1] suggests comparable lipophilicity to the comparator. This balanced profile—lower MW but retained LogP and additional H-bond functionality—may confer superior solubility or formulation properties, though direct comparative solubility or permeability data are not available in the public domain.

drug-likeness physicochemical profiling lead optimization

N-5 and C-8 Derivatization Potential: Scaffold Flexibility vs. TLR4-Optimized Leads

While known TLR4-optimized compounds (e.g., J. Med. Chem. 2017 compound 36 with C8-phenyl, EC50 < 1 μM in human TLR4 reporter cells) feature extensive substitution at C8 and N5 [1], the target compound retains an unsubstituted indole NH at N-5 and hydrogen at C-8, making it a versatile intermediate for systematic SAR expansion. The 2013 SAR study demonstrated that N-5 alkylation with short chains reduces cytotoxicity of the lead scaffold [2], and the 2017 study showed that C8-aryl groups dramatically enhance potency [1]. The target compound's free N-5 and C-8 positions enable both modification pathways, offering a synthetically permissive template that is unavailable in fully substituted TLR4 agonists.

synthetic diversification medicinal chemistry building block pyrimidoindole derivatization

Patent Landscape Differentiation: Pyrimido[5,4-b]indole vs. Pyrimido[4,5-b]indole Isomers

A critical differentiator for procurement is the ring fusion regiochemistry. The patent WO2003037898A1 covers pyrimido[4,5-b]indole derivatives as MKK4/MKK7 inhibitors [1], while US4564610 covers substituted 5H-pyrimido[5,4-b]indoles as pharmaceutical agents [2]. The target compound belongs to the [5,4-b] fusion series, which has been independently validated as TLR4-selective ligands distinct from the [4,5-b] isomer's kinase inhibition profile. Selecting the correct isomer is essential for target-specific screening campaigns and avoiding off-target kinase activity.

intellectual property ring fusion isomerism patent freedom-to-operate

3-(3,4-Dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Recommended Research and Industrial Application Scenarios


TLR4-Independent Pyrimidoindole Library Synthesis for Innate Immunity Target Deconvolution

Given the published SAR showing that N-3 substituents beyond phenyl/fluorophenyl abolish TLR4 agonist activity [1], the target compound's N-3 dimethoxyphenethyl group is predicted to be TLR4-inactive. This makes it an ideal negative-control scaffold for target deconvolution studies, where researchers functionalize C-2, C-8, or N-5 to generate a library screened against a panel of innate immune receptors (TLR2, TLR3, TLR7/8/9, NOD1/2, STING). Hits from this library could identify novel receptor engagements distinct from the TLR4/MD-2 axis.

N-5 and C-8 Parallel Derivatization for Probe Molecule Generation

The compound's unsubstituted N-5 (indole NH) and C-8 (aromatic H) positions offer two independent diversification vectors. As demonstrated by the 2017 SAR study, C-8 aryl substituents can confer submicromolar TLR4 potency when combined with permissive N-3 groups [2]. Systematic alkylation at N-5 (reducing cytotoxicity [1]) followed by Suzuki coupling at C-8 could generate a matrix library for identifying dual-active or selectivity-enhancing substitution patterns.

Physicochemical Comparator in Lead Optimization Cascades

With a molecular weight of 349.4 Da, XLogP3 of 3.2, and 4 hydrogen bond acceptors [3], this compound occupies a favorable drug-like property space. It can serve as a baseline scaffold in lead optimization cascades where analogs with higher MW or LogP are benchmarked for solubility, permeability, and metabolic stability. Its lower MW relative to the 8-methyl-3-phenethyl comparator (ΔMW = −10 Da) provides a starting point with room for property-preserving substitution.

Patent-Safe Entry Point for Pyrimido[5,4-b]indole-Based Drug Discovery

The [5,4-b] ring fusion distinguishes this compound from the [4,5-b] isomer patent estate (WO2003037898A1, covering MKK4/MKK7 inhibitors [4]). For organizations seeking freedom-to-operate in the innate immunity or immuno-oncology space, the target compound provides a structurally defined entry into the TLR4-associated pyrimido[5,4-b]indole chemical series without encroaching on kinase-targeted [4,5-b] intellectual property.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.